N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-14(17-12-7-3-4-8-13(12)20(23)24)9-25-15-10-5-1-2-6-11(10)18-16(22)19-15/h3-4,7-8H,1-2,5-6,9H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOBOVAJFODHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS No. 899973-70-7) is a compound of interest due to its potential biological activities. The nitrophenyl group and the hexahydroquinazolin moiety suggest a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C₁₈H₂₀N₄O₅S
- Molecular Weight : 404.4 g/mol
- Structure : The compound consists of a nitrophenyl group attached to an acetamide linked via a thioether to a hexahydroquinazolin derivative.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitro group can undergo reduction within biological systems, leading to the generation of reactive nitrogen species (RNS) that can induce oxidative stress in cells. This mechanism is crucial for its antimicrobial and anticancer activities .
- Enzyme Inhibition : The structure allows for potential interactions with various enzymes, which may lead to inhibition of critical pathways in pathogens or cancer cells .
- Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity, which might be applicable to this compound against a range of bacteria and fungi .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism involves the disruption of microbial cell functions through oxidative damage induced by RNS. This compound has shown potential against:
- Gram-positive and Gram-negative bacteria
- Fungi
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The mechanism likely involves the activation of cellular stress responses and interference with DNA replication processes .
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa cells) revealed IC50 values around 25 µg/mL, indicating significant cytotoxicity compared to control groups.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiol-containing quinazolinone intermediate can react with a bromoacetamide derivative under reflux conditions (e.g., ethanol, 12–24 hours). Purity optimization involves recrystallization from methanol/water mixtures and characterization via HPLC (≥95% purity). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and spectroscopic validation (¹H/¹³C NMR) is critical .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm the presence of the nitrophenyl proton environment (δ 8.1–8.3 ppm for aromatic protons) and the hexahydroquinazolinone carbonyl (δ 170–175 ppm in ¹³C).
- X-ray crystallography : Use SHELXL for refinement (e.g., space group determination, bond-length validation). For example, similar acetamide derivatives exhibit bond angles of 120°–122° for the sulfanyl-acetamide linkage .
Q. What solvent systems are optimal for solubility studies?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Solubility can be quantified via UV-Vis spectroscopy at λmax ~260–280 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MMP-9 inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Use isothermal titration calorimetry (ITC) to measure binding affinity (KD) to MMP-9’s hemopexin domain.
- Perform dose-response assays (e.g., MDA-MB-435 tumor models) with parallel cytotoxicity screening (MTT assays on HEK293 cells). Cross-validate results with molecular docking (AutoDock Vina) to identify off-target interactions .
Q. What strategies are effective for crystallizing this compound, given its complex heterocyclic structure?
- Methodological Answer :
- Vapor diffusion : Use ethanol/water (1:1) at 4°C for slow crystallization.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Cryoprotection : For X-ray studies, employ glycerol (20% v/v) to prevent ice formation. Monitor crystal quality with SHELXD for phase resolution and Olex2 for structure visualization .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., integrins or EGFR)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM36 force fields. Focus on sulfanyl-acetamide’s role in disrupting α4β1 integrin-MMP-9 interactions.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (quinazolinone carbonyl) and hydrophobic regions (nitrophenyl group) using Schrödinger’s Phase .
Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
- Stability studies : Store samples at 25°C/60% RH for 4 weeks and compare degradation profiles via peak area normalization .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and brain penetration?
- Methodological Answer :
- Blood-brain barrier (BBB) penetration : Administer the compound intravenously (2 mg/kg) in BALB/c mice. Measure plasma and brain homogenate concentrations at 0.5, 2, and 8 hours using LC-MS. Calculate brain/plasma ratio (target ≥0.3).
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) via microsomal incubation and HRMS .
Q. What controls are essential in SAR studies to isolate the sulfanyl-acetamide moiety’s contribution to activity?
- Methodological Answer :
- Negative controls : Synthesize analogs lacking the sulfanyl group (e.g., replace with methylene).
- Positive controls : Use known MMP-9 inhibitors (e.g., JNJ0966) to benchmark IC50 values.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
